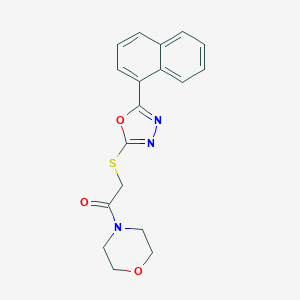![molecular formula C18H18N2O3S B270144 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has unique properties that make it an attractive candidate for research and development.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In addition, this compound has been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory mediators in cells. In addition, this compound has been shown to regulate glucose metabolism in cells, which could have potential implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in lab experiments is its unique chemical structure, which gives it unique properties that can be exploited for various applications. Furthermore, this compound is relatively easy to synthesize in the lab, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, further research is needed to optimize the synthesis method for this compound to improve its yield and purity. Furthermore, this compound could be further studied for its potential applications in the development of organic electronic devices.
Métodos De Síntesis
The synthesis of 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the reaction of 4-tert-butylbenzaldehyde with 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the target compound. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In addition, this compound has been studied for its potential use as an agrochemical to protect crops from pests and diseases. Furthermore, this compound has shown potential as a material for the development of organic electronic devices due to its unique electronic properties.
Propiedades
Fórmula molecular |
C18H18N2O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H18N2O3S/c1-18(2,3)13-8-6-12(7-9-13)14(21)11-24-17-20-19-16(23-17)15-5-4-10-22-15/h4-10H,11H2,1-3H3 |
Clave InChI |
CXKLSBJFPXWJPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)


![Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate](/img/structure/B270070.png)



![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270082.png)
![N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270083.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one](/img/structure/B270085.png)
![1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270086.png)